molecular formula C9H10ClNO2 B2893602 2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide CAS No. 1378468-95-1

2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide

Cat. No.: B2893602
CAS No.: 1378468-95-1
M. Wt: 199.63
InChI Key: MSYILOKJSRKAOE-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a methylacetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide typically involves the chloroacetylation of m-aminophenol. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using methods such as infrared spectroscopy (IR), proton magnetic resonance (PMR), and mass spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while substitution of the chloro group with amines results in the formation of corresponding amides .

Scientific Research Applications

2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. These interactions can disrupt the normal function of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide is unique due to the presence of both a hydroxy group and a chloro group on the phenyl ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(9(13)6-10)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYILOKJSRKAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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